2-(2-(Methylthio)phenyl)quinolin-8-ol
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Overview
Description
2-(2-(Methylthio)phenyl)quinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methylthio group and the quinolin-8-ol moiety in this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)phenyl)quinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . Another approach includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)phenyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(2-(Methylthio)phenyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)phenyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The methylthio group can undergo oxidation to form reactive intermediates that can further interact with cellular components, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with a wide range of biological activities.
2-Phenylquinoline: Similar structure but lacks the methylthio group.
8-Hydroxyquinoline: Similar structure but lacks the phenyl and methylthio groups.
Uniqueness
2-(2-(Methylthio)phenyl)quinolin-8-ol is unique due to the presence of both the methylthio group and the quinolin-8-ol moiety. This combination enhances its biological activity and makes it a versatile compound for various scientific applications .
Properties
CAS No. |
648896-64-4 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H13NOS/c1-19-15-8-3-2-6-12(15)13-10-9-11-5-4-7-14(18)16(11)17-13/h2-10,18H,1H3 |
InChI Key |
UZADFIHTSSMNMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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